tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate
CAS No.: 2154245-24-4
Cat. No.: VC12007160
Molecular Formula: C9H18N2O3S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2154245-24-4 |
|---|---|
| Molecular Formula | C9H18N2O3S |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate |
| Standard InChI | InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 |
| Standard InChI Key | VLRCXNRCHGJCFV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a thiomorpholine backbone (a six-membered ring containing sulfur and nitrogen) oxidized to a sulfoximine structure (1λ⁶-thiomorpholin-1-ylidene). The tert-butyl carbamate group (-OC(=O)N) is attached to the sulfoximine nitrogen, conferring steric bulk and stability. The SMILES notation (CC(C)(C)OC(=O)N=S1(=O)CCNCC1) and InChIKey (VLRCXNRCHGJCFV-UHFFFAOYSA-N) provide precise structural descriptors .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2154245-24-4 | |
| Molecular Formula | C₉H₁₈N₂O₃S | |
| Molecular Weight | 234.32 g/mol | |
| IUPAC Name | tert-Butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate |
Synthesis and Reactivity
Reactivity Profile
The sulfoximine group exhibits nucleophilic character at the nitrogen, enabling reactions with electrophiles. The carbamate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding secondary amines and carbonic acid derivatives .
Physical and Chemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data predict CCS values for common adducts:
Table 2: CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 235.11110 | 152.6 |
| [M+Na]⁺ | 257.09304 | 159.7 |
| [M-H]⁻ | 233.09654 | 151.6 |
Spectral Data
-
IR: Expected peaks for N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and S=O (1050 cm⁻¹).
-
NMR: Protons on the thiomorpholine ring resonate at δ 3.0–4.0 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
Applications and Research Significance
Industrial Applications
No industrial uses are reported, but its stability and solubility profile (logP ~2.1) make it a candidate for agrochemical intermediates .
| Hazard Statement | Code | Risk |
|---|---|---|
| H302 | Oral toxicity | Harmful if swallowed |
| H315 | Skin irritation | Causes skin irritation |
| H335 | Respiratory toxicity | May cause respiratory irritation |
Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume